5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Synthetic Chemistry Building Block Nucleophilic Substitution

This 5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a high-purity (>95%) heterocyclic building block offering orthogonal reactivity: an electrophilic chloromethyl handle for rapid amine conjugation under mild SN2 conditions, and a nucleophilic 7-hydroxyl group for sequential diversification. The 2,3-dimethyl pattern provides a defined lipophilic footprint critical for fragment-to-lead campaigns, especially in CNS programs where low logP and MW are essential. Choose this scaffold to bypass multi-step C5 functionalization, avoid the competitive reactivity of dichloro analogs, and secure freedom-to-operate in kinase inhibitor IP.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65
CAS No. 2248334-62-3
Cat. No. B2723524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
CAS2248334-62-3
Molecular FormulaC9H10ClN3O
Molecular Weight211.65
Structural Identifiers
SMILESCC1=C(NN2C1=NC(=CC2=O)CCl)C
InChIInChI=1S/C9H10ClN3O/c1-5-6(2)12-13-8(14)3-7(4-10)11-9(5)13/h3,12H,4H2,1-2H3
InChIKeyJGEOAPWNFXJMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 2248334-62-3): Procurement-Relevant Structural and Physicochemical Profile


5-(Chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 2248334-62-3) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry and kinase inhibitor drug discovery [1]. The compound has a molecular formula of C9H10ClN3O and a molecular weight of 211.65 g/mol . Its core structure consists of a fused pyrazole-pyrimidine bicyclic system bearing a reactive chloromethyl substituent at position 5, hydroxyl/ketone functionality at position 7 (existing in a tautomeric equilibrium), and two methyl groups at positions 2 and 3 . Commercially supplied with minimum 95% purity, this compound serves primarily as a synthetic building block and intermediate for constructing functionalized pyrazolo[1,5-a]pyrimidine libraries . The chloromethyl group constitutes a key electrophilic handle enabling nucleophilic substitution-based diversification, while the 7-hydroxy/7-one tautomeric system offers both hydrogen bond donor and acceptor capabilities critical for target engagement in biochemical systems [2].

Why Generic Substitution of 5-(Chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol Risks Synthetic and Functional Divergence


Pyrazolo[1,5-a]pyrimidine analogs are not interchangeable building blocks. The target compound occupies a specific combinatorial niche defined by three simultaneously present functional elements: (i) a reactive chloromethyl electrophilic warhead at C5 enabling SN2-based derivatization, (ii) a tautomerizable 7-hydroxy/7-one moiety providing dynamic hydrogen bonding character , and (iii) a 2,3-dimethyl pattern that delivers a defined lipophilic and steric contour distinct from mono-methyl, phenyl, or halogen-substituted analogs . Replacing this compound with the non-chloromethyl analog 2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 1246553-45-6) eliminates the alkylation handle, collapsing downstream synthetic pathways and preventing access to amine-, thiol-, or ether-linked conjugate libraries . Substituting the 2,3-dimethyl pattern with a 2-methyl (CAS 478077-92-8) or 3-phenyl (CAS 890095-59-7) analog alters the molecular weight by 14 to 48 Da and modifies LogP, potentially shifting solubility, permeability, and off-target profiles . The 7-chloro congener (CAS 2253638-82-1) introduces a second chlorine, increasing molecular weight to 230.09 g/mol and removing the hydroxyl-mediated hydrogen bond donor capacity while adding a distinct aromatic substitution site . These differences propagate into divergent SAR, pharmacokinetic, and safety profiles—making generic substitution scientifically indefensible when the precise 2,3-dimethyl/5-chloromethyl/7-hydroxy combination is required for a specific synthetic route or target engagement hypothesis.

Quantitative Differentiation Evidence for 5-(Chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 2248334-62-3) vs. Closest Analogs


Chloromethyl Reactivity Advantage: Electrophilic Handle Absent in Non-Chloromethyl Analog (CAS 1246553-45-6)

The target compound possesses a benzylic chloromethyl (–CH2Cl) group at position 5, which serves as a reactive electrophilic center for nucleophilic substitution (SN2) reactions . In contrast, the otherwise structurally identical comparator 2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 1246553-45-6) lacks this chloromethyl substituent and bears only a hydrogen atom at position 5, rendering it inert toward direct nucleophilic displacement without prior functionalization . This single atom difference (Cl vs. H) transforms the synthetic utility: the chloromethyl group enables direct conjugation with amines, thiols, and alkoxides to generate diverse compound libraries in a single step, whereas the non-chloromethyl analog requires multi-step pre-activation (e.g., bromination, formylation) before analogous derivatization can proceed [1].

Synthetic Chemistry Building Block Nucleophilic Substitution

2,3-Dimethyl Substitution Pattern: Physicochemical Differentiation from Mono-Methyl Analog (CAS 478077-92-8)

The target compound incorporates methyl groups at both the C2 and C3 positions of the pyrazole ring, whereas the comparator 5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 478077-92-8) bears only a single methyl at C2 . This additional methyl group increases the molecular weight from 197.62 to 211.65 g/mol (Δ = +14.03 Da) and the molecular formula from C8H8ClN3O to C9H10ClN3O, contributing an additional –CH2– unit . The 2,3-dimethyl pattern increases aliphatic surface area and lipophilicity relative to the 2-methyl analog, which can enhance hydrophobic pocket occupancy in biological targets and alter membrane permeability [1]. In kinase inhibitor programs built on pyrazolo[1,5-a]pyrimidine scaffolds, the C3 methyl substituent occupies a region often exploited for selectivity engineering, and its absence in the mono-methyl analog would fail to recapitulate the same steric and hydrophobic interaction profile [2].

Lipophilicity Medicinal Chemistry Structure-Activity Relationship

7-Hydroxy/Ketone Tautomerism vs. 7-Chloro: Hydrogen Bond Donor Capacity and Orthogonal Reactivity

The target compound features a hydroxyl group at position 7 that exists in equilibrium with the 7-one (keto) tautomeric form, as evidenced by the SMILES notation Cc1[nH]n2c(=O)cc(CCl)nc2c1C . This tautomerism provides both hydrogen bond donor (O–H) and acceptor (C=O) capacity, enabling dynamic participation in target binding and crystal packing interactions [1]. The comparator 7-chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine (CAS 2253638-82-1) replaces the hydroxyl with chlorine, eliminating hydrogen bond donor capability and introducing a second electrophilic aromatic substitution site . This difference creates orthogonal reactivity profiles: the 7-hydroxy compound can be selectively O-alkylated or O-acylated without affecting the chloromethyl group, whereas the 7-chloro analog undergoes nucleophilic aromatic substitution (SNAr) at C7 under different conditions, leading to distinct product outcomes when both compounds are subjected to the same diversification protocols [2].

Tautomerism Hydrogen Bonding Orthogonal Derivatization

C3 Methyl vs. C3 Bromo: Molecular Weight and Synthetic Tractability Advantage Over 3-Bromo Analog (CAS 2248414-67-5)

The target compound carries a methyl group at C3 (MW 211.65 g/mol, C9H10ClN3O), whereas the comparator 3-bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 2248414-67-5) bears a bromine atom at the equivalent position (MW 262.49 g/mol, C7H5BrClN3O) . This substitution difference results in a 50.84 Da molecular weight increase and introduces a heavy halogen that can engage in halogen bonding, alter electronic distribution across the heterocyclic core, and increase susceptibility to metabolic dehalogenation [1]. For fragment-based drug discovery programs that prioritize low molecular weight and lead-like properties, the 2,3-dimethyl compound (211.65 Da) falls closer to the rule-of-three fragment space (<300 Da) than the brominated analog (262.49 Da) [2]. Additionally, the C–Br bond at C3 creates a second reactive site (via cross-coupling chemistry) that can complicate selective derivatization when orthogonal modification of the chloromethyl group is desired.

Molecular Weight Optimization Lead-likeness Fragment-based Drug Discovery

2,3-Dimethyl vs. 3-Phenyl Substitution: Reduced MW and Lipophilicity Compared to 3-Phenyl Analog (CAS 890095-59-7)

The target compound bears two methyl groups at C2 and C3 (total aliphatic carbon count at these positions = 2), yielding a molecular weight of 211.65 g/mol . The comparator 5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 890095-59-7) replaces the C3 methyl with a phenyl ring, increasing molecular weight to 259.69 g/mol (Δ = +48.04 Da) and adding significant aromatic lipophilicity . A single biological activity data point exists for the 3-phenyl analog: IC50 = 200,000 nM (200 μM) against Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), representing weak inhibition [1]. While no equivalent IC50 is available for the target compound against the same target, the structural difference at C3 (methyl vs. phenyl) directly impacts lipophilic ligand efficiency (LLE) and CNS multiparameter optimization (MPO) scores, with the lower-MW 2,3-dimethyl compound projected to exhibit more favorable developability metrics for oral or CNS-targeted programs [2]. The phenyl analog's predicted boiling point of 447.3±55.0 °C and density of 1.41±0.1 g/cm³ further differentiate its physical handling characteristics .

Lipophilic Ligand Efficiency CNS MPO Score Drug-likeness

Purity Benchmarking: Minimum 95% Purity Consistent with Closest Analogs from Validated Commercial Sources

The target compound is commercially supplied with a minimum purity specification of 95%, as confirmed by the Biosynth/CymitQuimica technical datasheet . This purity threshold is consistent with the closest structurally analogous compounds available from reputable vendors, establishing a baseline quality expectation . Specifically, the 2,3-dimethyl non-chloromethyl analog (CAS 1246553-45-6) is supplied at 97% purity , the 2-methyl analog (CAS 478077-92-8) at 98% , the 7-chloro analog (CAS 2253638-82-1) at 95% from Sigma-Aldrich , and the 3-bromo analog (CAS 2248414-67-5) at min. 95% . The target compound's 95% minimum purity is thus at parity with, though marginally below, the purity specifications of the mono-methyl and non-chloromethyl comparators. For synthetic chemistry applications requiring reproducible reaction yields in library synthesis, a 95% purity threshold is generally considered acceptable for building block procurement, as impurities at the ≤5% level can typically be removed during post-reaction purification [1].

Quality Control Reproducibility Procurement Specification

Optimal Application Scenarios for 5-(Chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 2248334-62-3) Based on Quantitative Differentiation Evidence


One-Step Synthesis of Aminomethyl-Pyrazolopyrimidine Libraries via SN2 Displacement of the Chloromethyl Handle

The chloromethyl group at C5 enables direct conjugation with primary and secondary amines under mild SN2 conditions (e.g., K2CO3/DMF, room temperature to 60 °C) to generate diverse 5-(aminomethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol libraries in a single synthetic step . When substituted with the non-chloromethyl analog (CAS 1246553-45-6), this transformation would require initial C5 halogenation (e.g., NBS/AIBN radical bromination) followed by amination, adding 1-2 days of reaction time, a chromatographic purification step, and an estimated 15-30% cumulative yield loss. The orthogonal reactivity of the 7-hydroxyl group (amenable to independent O-alkylation or protection) further enables sequential diversification strategies where the chloromethyl and hydroxyl positions are addressed in a controlled, stepwise manner, a capability not available with the 7-chloro analog (CAS 2253638-82-1) where both chlorine sites exhibit competitive reactivity .

Fragment-Based Drug Discovery: Low-MW Scaffold with Balanced Hydrogen Bond Donor/Acceptor Profile for Kinase ATP-Binding Site Screening

With a molecular weight of 211.65 g/mol, the target compound falls within the fragment space defined by the rule-of-three (MW < 300 Da) [1]. The presence of both a hydrogen bond donor (7-OH/7-NH tautomer) and multiple hydrogen bond acceptors (N1, N4, C7=O) provides the multivalent hydrogen bonding capacity critical for fragment screening against kinase hinge regions and other ATP-binding pockets [2]. The 2,3-dimethyl substitution pattern offers a defined lipophilic footprint that can be exploited for hydrophobic pocket interactions, while the chloromethyl handle permits rapid fragment growing via amine conjugation post-screening. Relative to the 3-phenyl analog (CAS 890095-59-7, MW 259.69), the target compound's lower molecular weight and predicted lower logP (estimated Δ ≈ –1.5 to –2.0 log units) provide superior ligand efficiency metrics, making it the preferred choice for initiating fragment-to-lead campaigns where molecular property optimization is a key deliverable [3].

CNS-Targeted Pyrazolopyrimidine Programs Requiring Reduced Lipophilicity and Controlled MW

For neuroscience drug discovery programs, the CNS MPO desirability score penalizes high logP (>3) and high MW (>360 Da) [3]. The 2,3-dimethyl substitution of the target compound introduces only two aliphatic carbons (net contribution ≈ +1.0 logP units from the unsubstituted core), compared to the ≈ +2.5 to +3.0 logP unit contribution from the 3-phenyl analog's aromatic ring . The chloromethyl handle provides a versatile attachment point for solubilizing groups (e.g., morpholine, piperazine) that can further optimize CNS drug-like properties, while the hydroxyl/ketone at C7 offers a hydrogen bond donor that can enhance solubility without substantially increasing MW. The absence of a heavy halogen at C3 (cf. 3-bromo analog, CAS 2248414-67-5, +50.84 Da) keeps the molecular weight in a range compatible with passive blood-brain barrier permeability predictions, making this compound the preferred starting scaffold for CNS kinase inhibitor programs requiring brain exposure .

Building Block Procurement for Parallel Medicinal Chemistry: Quality-Controlled Intermediate with Orthogonal Derivatization Points

As a commercially available building block with minimum 95% purity specification from Biosynth/CymitQuimica, the target compound provides a quality-controlled starting material for parallel synthesis workflows . The presence of two chemically orthogonal derivatization sites—the electrophilic chloromethyl (amenable to SN2) and the nucleophilic hydroxyl (amenable to Mitsunobu, alkylation, or acylation)—enables the construction of a two-dimensional diversity matrix from a single starting material. When compared to the 7-chloro analog (CAS 2253638-82-1, purity 95% from Sigma-Aldrich as AldrichCPR product, sold without analytical data and with final sale terms ), the target compound sourced from Biosynth offers a comparable purity benchmark with potentially more favorable procurement and quality documentation terms. For organizations building proprietary pyrazolopyrimidine libraries under IP protection, the 2,3-dimethyl/5-chloromethyl/7-hydroxy substitution triad represents a specific, non-obvious combination that is less broadly exemplified in the patent literature than simpler mono-substituted analogs, potentially offering stronger freedom-to-operate positioning [4].

Quote Request

Request a Quote for 5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.